2-(Piperidin-4-yloxy)quinoline
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Overview
Description
2-(Piperidin-4-yloxy)quinoline is a heterocyclic compound that combines the structural features of both piperidine and quinoline Piperidine is a six-membered ring containing one nitrogen atom, while quinoline is a bicyclic compound consisting of a benzene ring fused to a pyridine ring
Mechanism of Action
Target of Action
Piperidine derivatives, which include 2-(piperidin-4-yloxy)quinoline, have been found to exhibit a wide range of biological activities .
Mode of Action
It’s worth noting that piperidine derivatives have been found to interact with various targets, leading to a range of biological effects .
Biochemical Pathways
Piperidine derivatives have been found to interact with various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Piperidine derivatives, which include this compound, are known to have significant pharmacokinetic properties .
Result of Action
Piperidine derivatives have been found to exhibit a wide range of biological activities .
Action Environment
It’s worth noting that environmental factors can significantly influence the action of pharmaceutical compounds .
Biochemical Analysis
Biochemical Properties
2-(Piperidin-4-yloxy)quinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its catalytic activity. Additionally, this compound has been shown to interact with certain receptor proteins, potentially altering signal transduction pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to affect the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation . Furthermore, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their function. For instance, it has been found to inhibit the activity of certain kinases, which play a pivotal role in cell signaling . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. Over time, this compound exhibits changes in stability and degradation, which can affect its long-term impact on cellular function. In vitro studies have shown that this compound remains stable under physiological conditions for extended periods, but it may degrade under extreme pH or temperature conditions . Long-term exposure to this compound has been associated with sustained alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to exert beneficial effects, such as enhancing cognitive function and reducing inflammation . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been identified, indicating that there is a narrow therapeutic window for the safe use of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism is crucial for its pharmacokinetics and overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . These interactions are essential for the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is known to localize to specific cellular compartments, such as the nucleus and mitochondria . Targeting signals and post-translational modifications play a role in directing this compound to these compartments . Its localization can influence its interaction with biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-4-yloxy)quinoline typically involves the reaction of quinoline derivatives with piperidine derivatives. One common method is the nucleophilic substitution reaction where a quinoline derivative, such as 2-chloroquinoline, reacts with piperidine in the presence of a base like sodium carbonate. The reaction is usually carried out in a solvent such as tetrahydrofuran at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques, such as chromatography, are often employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Piperidin-4-yloxy)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium carbonate, tetrahydrofuran, elevated temperatures.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Piperidin-4-yloxy)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Comparison with Similar Compounds
Quinoline: A parent compound with a similar bicyclic structure but without the piperidine moiety.
Piperidine: A six-membered ring containing one nitrogen atom, often used as a building block in organic synthesis.
Quinoline N-oxide: An oxidized derivative of quinoline with potential biological activities.
Uniqueness: 2-(Piperidin-4-yloxy)quinoline is unique due to the combination of the piperidine and quinoline moieties, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-piperidin-4-yloxyquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-2-4-13-11(3-1)5-6-14(16-13)17-12-7-9-15-10-8-12/h1-6,12,15H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWIDVRMXWTWAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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